molecular formula C9H13N B13944411 2,3-Dimethyl-4-ethylpyridine CAS No. 83504-30-7

2,3-Dimethyl-4-ethylpyridine

Cat. No.: B13944411
CAS No.: 83504-30-7
M. Wt: 135.21 g/mol
InChI Key: QBWMKRTVDBMTHU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-ethylpyridine is a pyridine derivative with methyl groups at positions 2 and 3 and an ethyl group at position 4. Its molecular formula is C₉H₁₃N, with a molecular weight of 135.21 g/mol. Pyridine derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The substitution pattern of alkyl groups (methyl and ethyl) in this compound influences its electronic, steric, and physicochemical properties, such as solubility, boiling point, and reactivity in synthetic pathways .

Properties

CAS No.

83504-30-7

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

4-ethyl-2,3-dimethylpyridine

InChI

InChI=1S/C9H13N/c1-4-9-5-6-10-8(3)7(9)2/h5-6H,4H2,1-3H3

InChI Key

QBWMKRTVDBMTHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-4-ethylpyridine can be synthesized through several methods. One common method involves the alkylation of 2,3-dimethylpyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,3-Dimethylpyridine and ethyl halide (e.g., ethyl bromide or ethyl chloride).

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Procedure: The base deprotonates the 2,3-dimethylpyridine, generating a nucleophilic species that attacks the ethyl halide, resulting in the formation of 2,3-dimethyl-4-ethylpyridine.

Industrial Production Methods

In an industrial setting, the production of 2,3-dimethyl-4-ethylpyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-ethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the alkyl groups or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenation can be achieved using halogens or halogenating agents, while nucleophilic substitution can be facilitated by strong nucleophiles like alkoxides or amines.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

2,3-Dimethyl-4-ethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving pyridine metabolism and its derivatives.

    Medicine: Research into potential pharmacological activities of pyridine derivatives often includes 2,3-dimethyl-4-ethylpyridine.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-4-ethylpyridine depends on its specific application. In biological systems, pyridine derivatives can interact with enzymes and receptors, influencing various biochemical pathways. The presence of alkyl groups can affect the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

2,3-Dichloro-4-methylpyridine

  • Molecular Formula : C₆H₅Cl₂N
  • Molecular Weight : 162.02 g/mol
  • Substituents : Chlorine at positions 2 and 3; methyl at position 4.
  • Key Differences: The electronegative chlorine atoms increase polarity and reactivity compared to alkyl groups in 2,3-Dimethyl-4-ethylpyridine. Lower solubility in nonpolar solvents due to stronger dipole-dipole interactions. Applications: Intermediate in agrochemical synthesis (e.g., herbicides) due to halogen-mediated nucleophilic substitution .

4-(2-Aminoethyl)pyridine

  • Molecular Formula : C₇H₁₀N₂
  • Molecular Weight : 122.17 g/mol
  • Substituents: Aminoethyl group at position 4.
  • Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or ethanol). Basic character (pKa ~9–10) due to the amine moiety, unlike the neutral 2,3-Dimethyl-4-ethylpyridine. Applications: Ligand design in coordination chemistry and drug discovery .

4-Ethenyl-2,3-dimethoxypyridine

  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Substituents : Methoxy groups at positions 2 and 3; ethenyl (vinyl) at position 4.
  • Key Differences :
    • Methoxy groups are electron-donating, altering the aromatic ring’s electronic density compared to methyl/ethyl substituents.
    • The ethenyl group enables polymerization or cross-linking reactions, making it useful in materials science.
    • Lower thermal stability (decomposes at ~200°C) compared to alkyl-substituted pyridines .

Physicochemical Property Comparison

Property 2,3-Dimethyl-4-ethylpyridine 2,3-Dichloro-4-methylpyridine 4-(2-Aminoethyl)pyridine 4-Ethenyl-2,3-dimethoxypyridine
Molecular Weight 135.21 g/mol 162.02 g/mol 122.17 g/mol 165.19 g/mol
Boiling Point ~210–220°C (estimated) ~250°C ~180–190°C ~200°C (decomposes)
Solubility Moderate in hydrocarbons Low in nonpolar solvents High in polar solvents Moderate in organic solvents
Reactivity Alkyl-directed electrophilic substitution Halogen-mediated nucleophilic substitution Amine-mediated coordination Vinyl polymerization/methoxy-directed reactions

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